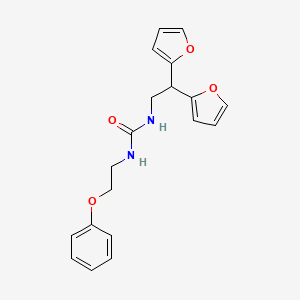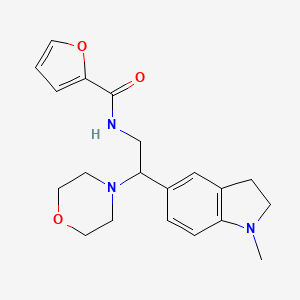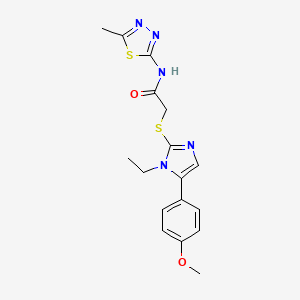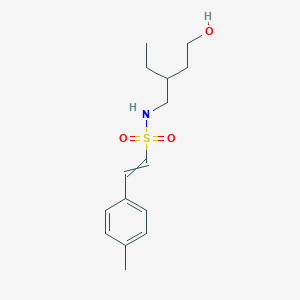
1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea, commonly known as DFEU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DFEU is a urea derivative that is composed of two furan rings and a phenoxyethyl group, making it a unique and complex molecule.
Mechanism of Action
The mechanism of action of DFEU is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. DFEU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, DFEU has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DFEU has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFEU can inhibit the growth of cancer cells and protect neurons from oxidative stress. Additionally, DFEU has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of DFEU.
Advantages and Limitations for Lab Experiments
DFEU has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, DFEU has shown potential in various scientific research fields, making it a versatile compound. However, one limitation of DFEU is its complex structure, which can make it difficult to study and analyze.
Future Directions
There are several future directions for research on DFEU. One potential area of research is the development of DFEU derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of DFEU. Finally, DFEU could be studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Conclusion:
DFEU is a unique and complex molecule that has shown potential in various scientific research fields. The synthesis method of DFEU is a multistep process that requires specific reagents and conditions. DFEU has been studied for its potential as an anticancer and neuroprotective agent, and it has various biochemical and physiological effects. While DFEU has several advantages for use in lab experiments, its complex structure can make it difficult to study and analyze. There are several future directions for research on DFEU, including the development of DFEU derivatives and the study of its potential as a therapeutic agent.
Synthesis Methods
The synthesis method of DFEU involves the reaction of 2-furanmethanol with 2-phenoxyethylamine to produce 2-(2-phenoxyethylamino) furan. This intermediate compound is then reacted with isocyanate to form DFEU. The synthesis of DFEU is a multistep process that requires specific reagents and conditions. The purity of the final product is crucial for its use in scientific research.
Scientific Research Applications
DFEU has shown potential in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. DFEU has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, DFEU has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death.
properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(20-10-13-23-15-6-2-1-3-7-15)21-14-16(17-8-4-11-24-17)18-9-5-12-25-18/h1-9,11-12,16H,10,13-14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTYQPSTBPDXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)

![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)
![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2936208.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)


![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)
![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)
![N-cyclohexyl-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2936217.png)

